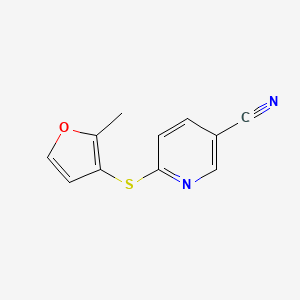
6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile, also known as MFS-3, is a chemical compound that has been the subject of numerous scientific research studies. It is a heterocyclic compound that contains a pyridine ring and a furan ring, as well as a thiol group and a nitrile group. MFS-3 has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This leads to a reduction in oxidative stress and inflammation, which are key factors in the development of many diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to be stable under a variety of conditions, making it a useful tool for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential applications in the development of new antimicrobial agents and in the treatment of inflammation-related diseases such as arthritis. Further research is needed to fully understand the potential of this compound in these and other areas.
Synthesemethoden
The synthesis of 6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile involves the reaction of 2-methyl-3-furanthiol with 3-bromo-4-cyanopyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
6-(2-Methylfuran-3-yl)sulfanylpyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential applications in the fields of medicine, pharmacology, and biochemistry. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
6-(2-methylfuran-3-yl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-10(4-5-14-8)15-11-3-2-9(6-12)7-13-11/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLISLLIZKFDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)
![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)
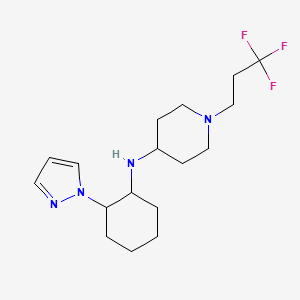
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
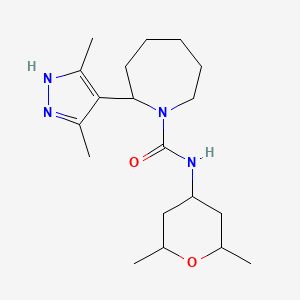
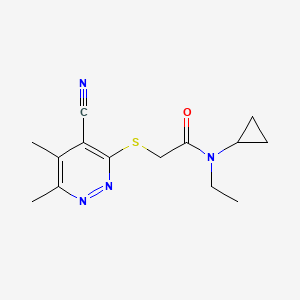
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
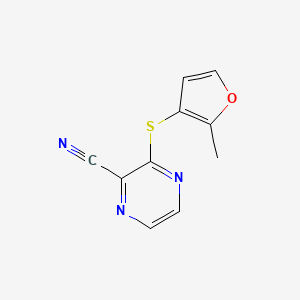
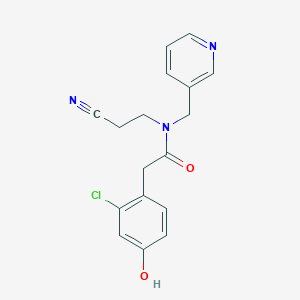
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)